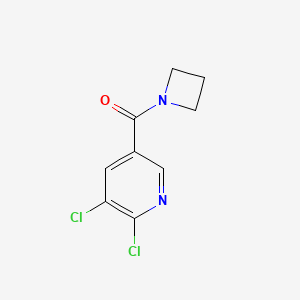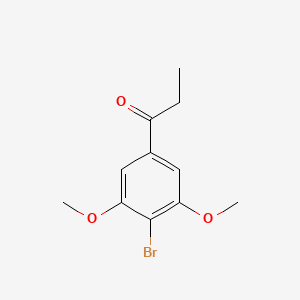
1-((3-Bromofuran-2-yl)methyl)pyrrolidine
Vue d'ensemble
Description
1-((3-Bromofuran-2-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a brominated furan moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and furan rings in its structure allows for a variety of chemical reactions and interactions, making it a versatile scaffold for the development of new bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((3-Bromofuran-2-yl)methyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromofuran-2-carbaldehyde with pyrrolidine in the presence of sodium triacetoxyborohydride as a reducing agent. The reaction is typically carried out in dichloromethane at room temperature for about 5 hours. The resulting mixture is then purified using column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Bromofuran-2-yl)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((3-Bromofuran-2-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)pyrrolidine depends on its specific application and the biological target it interacts with. Generally, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the pyrrolidine ring can enhance binding affinity and selectivity towards certain biological targets, while the brominated furan moiety can participate in various chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.
Furan: An oxygen-containing heterocycle that is a key building block in organic synthesis.
3-Bromofuran-2-carbaldehyde: A brominated furan derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
1-((3-Bromofuran-2-yl)methyl)pyrrolidine is unique due to the combination of the pyrrolidine and brominated furan rings in its structure. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile scaffold for the development of new bioactive molecules. Its ability to undergo various chemical transformations and its potential biological activity set it apart from simpler compounds like pyrrolidine or furan alone.
Propriétés
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-6-12-9(8)7-11-4-1-2-5-11/h3,6H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNRTMANSDGFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)













